molecular formula C9H12ClN B13169319 2-(Chloromethyl)-3-ethyl-6-methylpyridine

2-(Chloromethyl)-3-ethyl-6-methylpyridine

Cat. No.: B13169319
M. Wt: 169.65 g/mol
InChI Key: XEAVQNXOFQRGNK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-ethyl-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the third position, and a methyl group at the sixth position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-ethyl-6-methylpyridine typically involves the chloromethylation of 3-ethyl-6-methylpyridine. One common method is the reaction of 3-ethyl-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-ethyl-6-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-ethyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-methylpyridine
  • 2-(Chloromethyl)-4-ethylpyridine
  • 2-(Chloromethyl)-5-methylpyridine

Uniqueness

2-(Chloromethyl)-3-ethyl-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(chloromethyl)-3-ethyl-6-methylpyridine

InChI

InChI=1S/C9H12ClN/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3,6H2,1-2H3

InChI Key

XEAVQNXOFQRGNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)C)CCl

Origin of Product

United States

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